molecular formula C₁₇H₁₈D₃NO₇S B1152266 Scopolamine-d3 Sulfate

Scopolamine-d3 Sulfate

货号: B1152266
分子量: 386.43
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scopolamine-d3 Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₈D₃NO₇S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Mechanism of Action
Scopolamine functions primarily as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), affecting both central and peripheral nervous systems. It selectively inhibits M1, M2, M3, M4, and M5 receptor subtypes, leading to various physiological effects such as reduced salivation and altered cognitive functions. The compound's ability to block these receptors makes it valuable in studying cholinergic signaling pathways and their implications in neurological disorders .

Pharmacokinetics
Scopolamine-d3 sulfate shares similar pharmacokinetic properties with its non-labeled counterpart. It undergoes first-pass metabolism, has a bioavailability of 20-40%, and reaches peak plasma concentrations approximately 45 minutes post-administration. Its half-life ranges from 2 to 10 hours, depending on the route of administration .

Research Applications

Cognitive Impairment Studies
this compound is widely used in experimental models to induce cognitive deficits. Studies have shown that it can impair memory encoding and retrieval processes, making it a standard tool for investigating memory-related disorders such as Alzheimer's disease and other forms of dementia. Research indicates that scopolamine disrupts acetylcholine-mediated glutamate release in the hippocampus, which is critical for memory formation .

Case Study: Cognitive Deficits Induction

A study involving scopolamine-induced cognitive impairment in rats demonstrated elevated levels of amyloid-beta and hyperphosphorylated tau proteins in the brain, which are hallmarks of Alzheimer’s pathology. This model allows researchers to explore potential therapeutic interventions aimed at reversing cognitive deficits associated with neurodegenerative diseases .

Therapeutic Uses

Motion Sickness and Nausea Prevention
this compound is effectively used in transdermal patches for preventing motion sickness and postoperative nausea. Its application via patches allows for controlled release over several days, providing a sustained therapeutic effect without the peaks and troughs associated with oral administration .

Transdermal Application Efficacy Study
Recent research explored the efficacy of transdermal scopolamine applied over salivary glands compared to other sites. Results indicated that applying scopolamine over the salivary glands significantly reduced saliva production more effectively than other application sites, highlighting its potential for treating conditions like drooling .

Comparative Data Table

Application Mechanism Outcome/Effect Study Reference
Cognitive Impairment InductionAntagonism of mAChRs leading to disrupted signalingImpaired memory encoding and retention ,
Motion Sickness PreventionContinuous release via transdermal patchReduced nausea and vomiting during travel ,
Salivary Secretion SuppressionTargeted application over salivary glandsSignificant reduction in saliva production ,

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Scopolamine-d3 Sulfate in laboratory settings?

Synthesis of this compound involves deuterium substitution at specific positions (e.g., N-methyl-d3 group) to create a stable isotopologue. Key steps include:

  • Deuteration : Use of deuterated reagents (e.g., D3-methyl iodide) under controlled anhydrous conditions to ensure isotopic purity (>99 atom% D) .
  • Sulfate Salt Formation : Acid-base reactions between deuterated scopolamine and sulfuric acid, monitored via pH titration and NMR to confirm stoichiometry .
  • Characterization : LC-MS/MS for quantification (using transitions like m/z 304→138 for Scopolamine-d3), coupled with deuterium-induced isotopic shift analysis in NMR (e.g., ~0.15 ppm upfield shifts for deuterated methyl groups) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess:

  • Temperature : Long-term storage at -20°C vs. short-term room temperature (25°C), with degradation monitored via HPLC-UV at 220 nm.
  • pH Sensitivity : Hydrolysis rates in buffers (pH 1–9) to identify optimal conditions for in vitro assays .
  • Light Exposure : Photodegradation analysis using controlled UV/Vis irradiation chambers, with quantification of byproducts like apo-scopolamine .

Advanced Research Questions

Q. What experimental design strategies address contradictions in pharmacokinetic (PK) data for this compound across species?

Conflicting PK profiles (e.g., bioavailability differences in rodents vs. primates) require:

  • Cross-Species Comparative Studies : Parallel dosing in murine and non-human primate models, with serial plasma sampling and LC-MS/MS analysis to compare Cmax, Tmax, and AUC .
  • Isotope Effect Analysis : Evaluate deuterium-induced metabolic delays (e.g., CYP450-mediated oxidation) using in vitro microsomal assays with deuterated vs. non-deuterated controls .
  • Statistical Modeling : Apply mixed-effects modeling (NONMEM) to account for interspecies variability in clearance rates .

Q. How can researchers resolve discrepancies in this compound’s receptor binding affinity reported across studies?

Discrepancies may arise from assay conditions (e.g., buffer composition, temperature). Methodological solutions include:

  • Standardized Binding Assays : Use uniform protocols (e.g., radioligand displacement with [3H]-QNB in CHO cells expressing human M1 receptors) .
  • Control for Sulfate Interactions : Test sulfate’s impact on receptor conformation via circular dichroism (CD) spectroscopy, as sulfates can alter protein-ligand dynamics .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers and consensus values .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

Challenges include matrix effects (e.g., plasma proteins) and low analyte concentrations. Solutions involve:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to enhance recovery (>85%) .
  • High-Resolution MS : Orbitrap-based platforms (e.g., Q Exactive) for precise quantification at sub-ng/mL levels, with deuterium as a mass tag .
  • Ion Suppression Testing : Post-column infusion of this compound during LC-MS runs to identify and mitigate matrix interference .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting isotopic tracer data in this compound metabolic studies?

  • Isotope Dilution Analysis (IDA) : Spiking samples with a known quantity of non-deuterated scopolamine to calibrate MS signals and correct for ion suppression .
  • Pathway Mapping : Use tandem mass spectrometry (MS/MS) to trace deuterium retention in metabolites (e.g., scopolamine-N-oxide) and identify metabolic bottlenecks .
  • Error Propagation Modeling : Quantify uncertainty in deuterium enrichment calculations using Monte Carlo simulations .

Q. What strategies validate the specificity of this compound in receptor saturation assays?

  • Competitive Binding Curves : Compare displacement by unlabeled scopolamine (Ki determination) to confirm target engagement .
  • Knockout Models : Use CRISPR-edited cell lines lacking muscarinic receptors to test off-target binding .
  • Cross-Validation : Correlate in vitro binding data with in vivo PET imaging using [11C]-Scopolamine analogs .

属性

分子式

C₁₇H₁₈D₃NO₇S

分子量

386.43

同义词

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester-d3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。